Home > Products > Screening Compounds P56866 > (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride
(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride - 1286209-18-4

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride

Catalog Number: EVT-2847143
CAS Number: 1286209-18-4
Molecular Formula: C9H20Cl2N2
Molecular Weight: 227.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol

Compound Description: (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is a valuable building block in the synthesis of various biologically active compounds. []

Relevance: This compound shares the pyrrolidine ring system with (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride, but lacks the cyclobutylmethyl substituent on the nitrogen and features two hydroxyl groups instead of the amine functionality.

S-[1-(4-Methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide

Compound Description: This compound undergoes a ring transformation reaction to form 2-methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one. The reaction kinetics are influenced by the substituents on the aromatic ring and involve general base, general acid, and hydroxide-ion catalyses. []

Relevance: This compound shares the pyrrolidine ring system with (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride, although it is embedded within a pyrrolidin-2-one ring and features a different substitution pattern on the nitrogen.

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a selective κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs. It exhibits over 20-fold selectivity for KORs over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. PF-04455242 effectively blocks KOR and MOR agonist-induced analgesia in rats and inhibits ex vivo binding of radioligands to KOR and MOR receptors. It also dose-dependently reduces spiradoline-induced plasma prolactin elevation. This data suggests potential for KOR antagonists in treating depression and addiction disorders. []

Relevance: This compound features a pyrrolidine ring system directly linked to a sulfonyl group, while (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride has a cyclobutylmethyl group attached to the nitrogen. Both compounds contain a pyrrolidine ring as a common structural feature.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a multi-targeted Src family kinase inhibitor with demonstrated anticancer activity in preclinical species. It, along with its major N-oxide metabolite TG100855, exhibits potent kinase inhibition. Hepatic metabolism of TG100435 is mediated by flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (P450s), primarily FMO3 and CYP3A4. TG100855 formation is mainly catalyzed by FMO3. Notably, TG100855 can be retroreduced back to TG100435 by cytochrome P450 reductase. This in vitro study highlights the metabolic interconversion potential of TG100435 and its N-oxide metabolite. []

(S)-1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine

Compound Description: This chiral derivatizing reagent is used for the rapid chiral discrimination of the oncometabolite dl-2-hydroxyglutaric acid using field asymmetric waveform ion mobility spectrometry/mass spectrometry. This method is faster and more suitable for large clinical studies compared to conventional methods. []

Relevance: This compound shares the pyrrolidin-3-amine core structure with (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride, but features a 4,6-dimethoxy-1,3,5-triazin-2-yl substituent on the nitrogen instead of the cyclobutylmethyl group.

ortho-Xylylenediamine Dihydrochloride

Compound Description: ortho-Xylylenediamine dihydrochloride is used as an amine donor in the biocatalytic synthesis of chiral primary amines. []

Relevance: Although not directly containing a pyrrolidine ring, ortho-xylylenediamine dihydrochloride is relevant to (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride in the context of chiral amine synthesis and their shared role as building blocks for more complex molecules.

1-(2-Methoxyquinoxalin-8-yl)pyrrolidin-3-amine

Compound Description: This compound is a quinoxaline derivative synthesized and characterized as part of a study investigating the antimicrobial activity of this class of molecules. []

8,8-Diethyl-N,N-dimethyl-2-aza-8-germaspiro[4.5]decane-2-propanamine dihydrochloride (Spirogermanium)

Compound Description: Spirogermanium (1) is a cytotoxic agent with antiarthritic and suppressor cell-inducing activity. Research exploring its structure-activity relationships has led to the synthesis of silicon and carbon analogues, revealing that appropriately substituted versions retain both antiarthritic and immunosuppressive activity. The 8,8-dipropyl (carbon) analogue is among the most active. One such compound, N,N-dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride (9), has demonstrated greater activity than Spirogermanium. A correlation between activity in adjuvant arthritic rats and suppressor cell induction suggests a link between these two pharmacological effects. These findings indicate that compounds within this series, like N,N-dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride, may be useful in treating autoimmune diseases or preventing rejection in tissue transplantation. []

Relevance: Although possessing a spirocyclic structure unlike the pyrrolidine ring in (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride, Spirogermanium shares the presence of amine functionalities and its investigation has led to the development of substituted azaspiranes with potential relevance to immunomodulatory applications.

(+)-N-(Cyclobutylmethyl)-3-{5-[1-(pyrrolidin-1-yl)cyclohexyl]-2-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indol-5-yl)-1,3-thiazol-4-yl}prop-2-yn-1-amine

Compound Description: This compound is an inhibitor of Trypanothione Reductase from Trypanosoma brucei. Its complex with the enzyme has been studied by X-ray crystallography.

Relevance: This compound shares the "(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine" moiety with (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride. It highlights the potential of this specific structural motif for targeting trypanosomal enzymes. []

6-(((3R,4R)-4-(2-(((S)-1-(3-Fluorophenyl)propan-2-yl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine

Compound Description: This compound forms a complex with the heme domain of neuronal nitric oxide synthase, and its structure has been elucidated by X-ray crystallography.

Relevance: Similar to compound 9, this compound also shares the "(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine" moiety with (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride, further emphasizing the potential biological relevance of this structural motif. []

Overview

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a cyclobutylmethyl group attached to a pyrrolidine ring. It is primarily investigated for its potential therapeutic applications, particularly as a Janus Kinase (JAK) inhibitor, which has implications in treating various inflammatory and autoimmune diseases.

Source and Classification

This compound is classified under the broader category of pyrrolidine derivatives and more specifically as a JAK inhibitor. Research has indicated that such compounds can modulate immune responses and are being explored for their efficacy in treating conditions like rheumatoid arthritis and psoriasis . The dihydrochloride salt form enhances its solubility and bioavailability, which is crucial for pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride typically involves several steps:

  1. Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a cyclic ketone or aldehyde, followed by reduction.
  2. Introduction of the Cyclobutylmethyl Group: Cyclobutylmethyl halides can be used to alkylate the nitrogen of the pyrrolidine ring.
  3. Salt Formation: The final step involves converting the base form into its dihydrochloride salt by reacting with hydrochloric acid.

The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride is C10_{10}H17_{17}Cl2_{2}N. Its structure features:

  • A pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle.
  • A cyclobutylmethyl substituent, contributing to its unique properties.

The stereochemistry at the nitrogen atom is specified as (S), indicating the specific three-dimensional arrangement of atoms around this center .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride can participate in various chemical reactions typical for amines:

  1. N-Alkylation: The amine group can undergo further alkylation reactions to introduce additional substituents.
  2. Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which is essential for its pharmaceutical formulation.
  3. Substitution Reactions: The presence of functional groups allows for nucleophilic substitution reactions, useful in synthesizing more complex molecules .
Mechanism of Action

Process and Data

The mechanism of action for (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride primarily involves inhibition of Janus Kinases. JAKs are critical in the signaling pathways of various cytokines involved in immune responses:

  1. Inhibition of JAK Activity: By binding to the JAK enzyme, this compound prevents phosphorylation processes that lead to gene expression associated with inflammation.
  2. Reduction of Cytokine Production: This inhibition ultimately results in decreased production of pro-inflammatory cytokines, thereby modulating immune responses effectively.

Research indicates that compounds like this one show promise in reducing symptoms associated with autoimmune diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride exhibits several notable physical and chemical properties:

These properties are crucial when considering formulation strategies for drug development .

Applications

Scientific Uses

The primary applications of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride lie in medicinal chemistry:

  • Pharmaceutical Development: As a potential JAK inhibitor, it is being studied for treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
  • Research Tool: It serves as a valuable compound in biological research to understand JAK-mediated signaling pathways and their implications in disease mechanisms.

Properties

CAS Number

1286209-18-4

Product Name

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride

IUPAC Name

(3S)-1-(cyclobutylmethyl)pyrrolidin-3-amine;dihydrochloride

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17

InChI

InChI=1S/C9H18N2.2ClH/c10-9-4-5-11(7-9)6-8-2-1-3-8;;/h8-9H,1-7,10H2;2*1H/t9-;;/m0../s1

InChI Key

HOCSBAUBGQHVCU-WWPIYYJJSA-N

SMILES

C1CC(C1)CN2CCC(C2)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.